molecular formula C11H15NO3 B7934908 4-Methoxy-2-(oxolan-3-yloxy)aniline

4-Methoxy-2-(oxolan-3-yloxy)aniline

Cat. No.: B7934908
M. Wt: 209.24 g/mol
InChI Key: UFGMAINNSZUOQW-UHFFFAOYSA-N
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Description

4-Methoxy-2-(oxolan-3-yloxy)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH3) and an oxan-4-yloxy group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(oxolan-3-yloxy)aniline can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with oxan-4-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(oxolan-3-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-methoxy-2-(oxan-4-yloxy)benzaldehyde or 4-methoxy-2-(oxan-4-yloxy)benzoic acid.

    Reduction: Formation of 4-methoxy-2-(oxan-4-yloxy)aniline from its nitro precursor.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives of this compound.

Scientific Research Applications

4-Methoxy-2-(oxolan-3-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(oxolan-3-yloxy)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

4-Methoxy-2-(oxolan-3-yloxy)aniline can be compared with other aniline derivatives such as:

    4-Methoxyaniline: Lacks the oxan-4-yloxy group, making it less versatile in certain synthetic applications.

    4-Methoxy-2-nitroaniline: Contains a nitro group, which can be reduced to an amine, providing different reactivity.

    4-Methoxy-N-(tert-pentyl)aniline: Contains a bulky tert-pentyl group, affecting its steric properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical transformations and applications.

Properties

IUPAC Name

4-methoxy-2-(oxolan-3-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-13-8-2-3-10(12)11(6-8)15-9-4-5-14-7-9/h2-3,6,9H,4-5,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGMAINNSZUOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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